AR Binding Affinity vs. In-Class Analogs
4-(2-(Methylthio)phenoxy)-2-(trifluoromethyl)benzonitrile demonstrates an IC50 of 74 nM for displacing [3H]DHT from the human androgen receptor [1]. This binding affinity is reported within the context of a larger series of 4-(alkylthio)- and 4-(arylthio)-benzonitrile derivatives, where binding affinities ranged from the low nanomolar to the micromolar range, with the most potent analogs exhibiting IC50 values below 100 nM [2]. The compound's potency positions it among the more active members of this structural class, but direct head-to-head quantitative comparisons with specific comparator compounds are not available in the public abstract or curated database entry. This is a class-level inference based on the reported activity range of the series.
| Evidence Dimension | Human Androgen Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 74 nM |
| Comparator Or Baseline | 4-(Alkylthio)- and 4-(arylthio)-benzonitrile series (range: low nM to >1000 nM) |
| Quantified Difference | Target compound IC50 falls within the active range of the series (<100 nM), but specific comparator data not extracted. |
| Conditions | [3H]DHT displacement assay using human cloned AR expressed in insect Sf9 cells [1]. |
Why This Matters
Demonstrates that the compound binds the androgen receptor with sufficient affinity to warrant further investigation as a topical AR antagonist, a prerequisite for efficacy in sebum suppression models.
- [1] BindingDB. BDBM50278404: 4-(2-(methylthio)phenoxy)-2-(trifluoromethyl)benzonitrile. Affinity data: IC50 = 74 nM (AR binding displacement of [3H]DHT in Sf9 cells); IC50 = 22 nM (AR antagonism in MDA-MB-231 cells). ChEMBL ID: CHEMBL504179. View Source
- [2] Mitchell LH, Wang Z, Hu LY, Kostlan CR, Carroll M, Dettling D, Du D, Pocalyko D, Wade K. 4-(Alkylthio)- and 4-(arylthio)-benzonitrile derivatives as androgen receptor antagonists for the topical suppression of sebum production. Bioorg Med Chem Lett. 2009 Mar 1;19(5):1310-3. doi: 10.1016/j.bmcl.2009.01.063. PMID: 19201190. View Source
